2-{3-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-4-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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Overview
Description
2-{3-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-4-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes a fluorophenyl group, an imino group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-4-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl and imino groups. The final step involves the formation of the isoindole-dione structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-4-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-{3-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-4-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-4-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, while the thiazolyl group can participate in various biochemical reactions. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[2-[(4-chlorophenyl)imino]-3-isobutyl-1,3-thiazol-4(3H)-yl]phenyl}-1H-isoindole-1,3(2H)-dione
- 2-{3-[2-[(4-bromophenyl)imino]-3-isobutyl-1,3-thiazol-4(3H)-yl]phenyl}-1H-isoindole-1,3(2H)-dione
- 2-{3-[2-[(4-methylphenyl)imino]-3-isobutyl-1,3-thiazol-4(3H)-yl]phenyl}-1H-isoindole-1,3(2H)-dione
Uniqueness
The uniqueness of 2-{3-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-4-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C27H22FN3O2S |
---|---|
Molecular Weight |
471.5g/mol |
IUPAC Name |
2-[3-[2-(4-fluorophenyl)imino-3-(2-methylpropyl)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H22FN3O2S/c1-17(2)15-30-24(16-34-27(30)29-20-12-10-19(28)11-13-20)18-6-5-7-21(14-18)31-25(32)22-8-3-4-9-23(22)26(31)33/h3-14,16-17H,15H2,1-2H3 |
InChI Key |
IWTAJXLVBVLVRH-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=CSC1=NC2=CC=C(C=C2)F)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
CC(C)CN1C(=CSC1=NC2=CC=C(C=C2)F)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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